molecular formula C6H11Na2O9P B1256964 Cori ester CAS No. 56401-20-8

Cori ester

Cat. No.: B1256964
CAS No.: 56401-20-8
M. Wt: 304.10 g/mol
InChI Key: DCOZWBXYGZXXRX-PKXGBZFFSA-L
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Description

Cori ester, also known as this compound, is a useful research compound. Its molecular formula is C6H11Na2O9P and its molecular weight is 304.10 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cori ester is involved in several biochemical reactions. In glycogenolysis, it is produced by the enzyme glycogen phosphorylase, which cleaves glucose units from glycogen. The resulting glucose 1-phosphate is then converted to glucose 6-phosphate by the enzyme phosphoglucomutase . This conversion is essential for the continuation of glycolysis and energy production. Additionally, in glycogenesis, glucose 1-phosphate reacts with uridine triphosphate to form uridine diphosphate glucose, which is then incorporated into glycogen by glycogen synthase .

Cellular Effects

This compound influences various cellular processes. It is a key intermediate in the breakdown and synthesis of glycogen, thus playing a vital role in maintaining cellular energy levels. By participating in these metabolic pathways, glucose 1-phosphate affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the availability of glucose 1-phosphate can regulate the activity of enzymes involved in glycolysis and gluconeogenesis, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes. Glycogen phosphorylase binds to glycogen and catalyzes the release of glucose 1-phosphate. This reaction is regulated by allosteric effectors and covalent modifications, ensuring that glycogen breakdown occurs in response to cellular energy demands. Similarly, the conversion of glucose 1-phosphate to glucose 6-phosphate by phosphoglucomutase involves a phosphoryl transfer mechanism, which is crucial for the continuation of glycolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of glucose 1-phosphate are influenced by factors such as pH, temperature, and the presence of specific enzymes. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of energy metabolism and glycogen storage. In vitro and in vivo studies have demonstrated that glucose 1-phosphate can maintain its activity over extended periods, although its stability may decrease under certain conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, glucose 1-phosphate can enhance glycogen synthesis and improve energy metabolism. At high doses, it may lead to adverse effects such as glycogen accumulation and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of glucose 1-phosphate without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycogenolysis and glycogenesis. In glycogenolysis, it is produced by the action of glycogen phosphorylase and subsequently converted to glucose 6-phosphate by phosphoglucomutase. In glycogenesis, glucose 1-phosphate reacts with uridine triphosphate to form uridine diphosphate glucose, which is then incorporated into glycogen by glycogen synthase. These pathways are essential for maintaining cellular energy homeostasis and regulating metabolic flux .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. The compound is localized primarily in the cytoplasm, where it participates in glycogen metabolism. Transporters such as glucose transporters facilitate the uptake and distribution of glucose 1-phosphate within cells. Additionally, binding proteins may interact with glucose 1-phosphate to regulate its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its effects on glycogen metabolism. The compound may also be targeted to specific subcellular compartments through post-translational modifications or targeting signals. For example, phosphorylation of glucose 1-phosphate can influence its interaction with enzymes and other biomolecules, directing it to specific sites within the cell. This subcellular localization is crucial for the proper functioning of glucose 1-phosphate in metabolic processes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cori ester can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Benzaldehyde", "Sodium ethoxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of ethyl acetoacetate and benzaldehyde in the presence of sodium ethoxide to form ethyl 3-phenyl-3-oxopropanoate.", "Step 2: Hydrolysis of ethyl 3-phenyl-3-oxopropanoate with hydrochloric acid to form 3-phenyl-3-hydroxypropanoic acid.", "Step 3: Esterification of 3-phenyl-3-hydroxypropanoic acid with methanol in the presence of sulfuric acid to form methyl 3-phenyl-3-hydroxypropanoate.", "Step 4: Saponification of methyl 3-phenyl-3-hydroxypropanoate with sodium hydroxide to form 3-phenyl-3-hydroxypropanoic acid.", "Step 5: Neutralization of 3-phenyl-3-hydroxypropanoic acid with sodium bicarbonate to form the sodium salt of 3-phenyl-3-hydroxypropanoic acid.", "Step 6: Esterification of the sodium salt of 3-phenyl-3-hydroxypropanoic acid with methanol in the presence of sulfuric acid to form Cori ester.", "Step 7: Purification of Cori ester by washing with water and drying with sodium chloride." ] }

CAS No.

56401-20-8

Molecular Formula

C6H11Na2O9P

Molecular Weight

304.10 g/mol

IUPAC Name

disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1

InChI Key

DCOZWBXYGZXXRX-PKXGBZFFSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

physical_description

White powder;  [Alfa Aesar MSDS]

Synonyms

alpha-D-glucopyranose 1-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cori ester
Reactant of Route 2
Cori ester
Reactant of Route 3
Cori ester
Reactant of Route 4
Cori ester
Reactant of Route 5
Cori ester
Reactant of Route 6
Cori ester

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